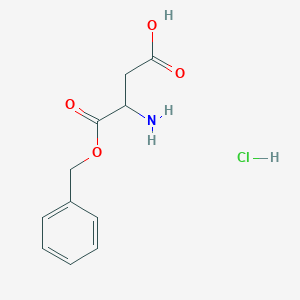
(2',5'-Dichloro-4-fluoro-biphenyl-3-yl)-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two chlorine atoms and one fluorine atom on the biphenyl structure, along with a methanol group attached to the third carbon of the biphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol typically involves the following steps:
Halogenation: The biphenyl core is first halogenated to introduce chlorine and fluorine atoms at the desired positions. This can be achieved using reagents such as chlorine gas and fluorine gas or their respective halogenating agents.
Grignard Reaction: The halogenated biphenyl is then subjected to a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to introduce the methanol group at the third carbon position.
Hydrolysis: The resulting intermediate is hydrolyzed to yield (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the methanol group to a methyl group.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used under appropriate conditions.
Major Products
Oxidation: (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-aldehyde or (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-carboxylic acid.
Reduction: (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-methyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2’,5’-Dichloro-4-fluoro-biphenyl-3
Propriétés
Formule moléculaire |
C13H9Cl2FO |
|---|---|
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
[5-(2,5-dichlorophenyl)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-10-2-3-12(15)11(6-10)8-1-4-13(16)9(5-8)7-17/h1-6,17H,7H2 |
Clé InChI |
MHUFFWVTSVYMOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14066152.png)



![5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14066193.png)

![Ethyl 4-[(diphenylmethylidene)amino]benzoate](/img/structure/B14066205.png)




![[4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14066233.png)
